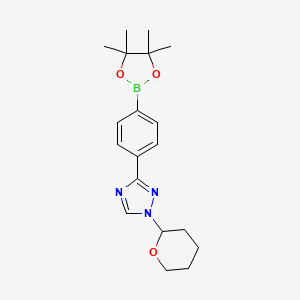
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethoxy-4-iodobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions typically include the use of a solvent such as toluene or xylene and a catalyst like triphenylphosphine. The reaction is often carried out under microwave irradiation to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary based on cost and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions often involve polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene involves its ability to undergo nucleophilic substitution and coupling reactions. The presence of bromine and iodine atoms makes it a versatile electrophile, allowing it to react with various nucleophiles. The ethoxy group can also participate in etherification reactions under phase-transfer catalytic conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the ethoxy and iodine groups.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of iodine and lacks the ethoxy group.
3-Bromopropyltriphenylphosphonium bromide: Contains a triphenylphosphonium group instead of the ethoxy and iodine groups.
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is unique due to the combination of bromine, iodine, and ethoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H14BrIO |
|---|---|
Peso molecular |
369.04 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
IPJHFNATOJLSRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCCBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



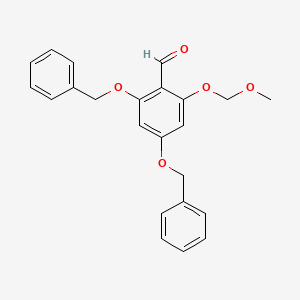
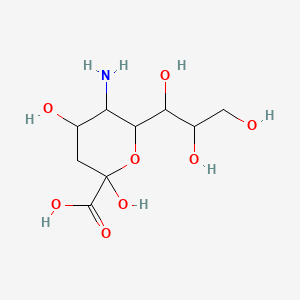
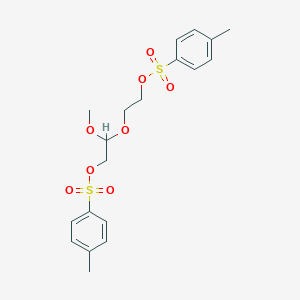
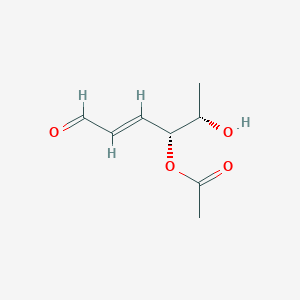

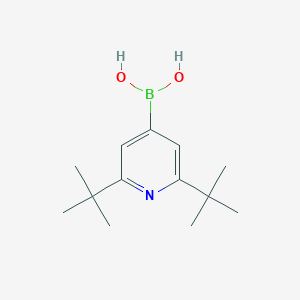

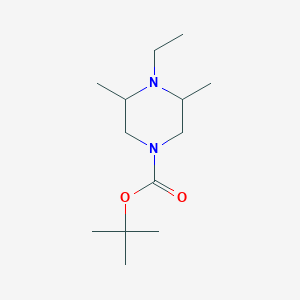
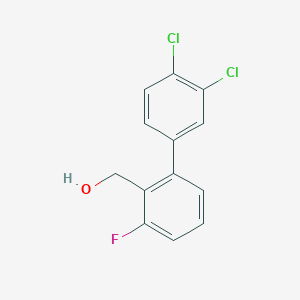

![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
